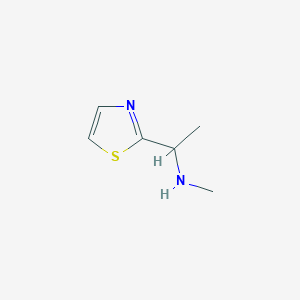

Methyl-(1-thiazol-2-yl-ethyl)-amine

Description

Properties

IUPAC Name |

N-methyl-1-(1,3-thiazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5(7-2)6-8-3-4-9-6/h3-5,7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNHSIORGPFNFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl-(1-thiazol-2-yl-ethyl)-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of Methyl-(1-thiazol-2-yl-ethyl)-amine, a heterocyclic amine of interest in medicinal chemistry and drug development. The thiazole moiety is a critical pharmacophore found in numerous approved drugs, making its derivatives valuable building blocks for novel therapeutic agents.[1] This document outlines a robust and widely applicable synthetic methodology—reductive amination—and details the necessary spectroscopic and chromatographic techniques required for unambiguous structural confirmation and purity assessment. The content is structured to provide not only procedural steps but also the underlying chemical principles, empowering researchers to adapt and troubleshoot the synthesis effectively.

Introduction and Strategic Importance

The thiazole ring is a cornerstone heterocyclic scaffold in modern drug discovery, valued for its unique electronic properties and ability to engage in various biological interactions.[1] Compounds incorporating this moiety exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound represents a chiral secondary amine derivative that serves as a versatile intermediate for the synthesis of more complex molecular architectures. Its structural features—a secondary amine for further functionalization and a chiral center—make it a valuable synthon for creating libraries of potential drug candidates.

This guide focuses on the most direct and reliable synthetic route starting from the commercially available precursor, 2-acetylthiazole.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule, this compound, points to a carbon-nitrogen bond formed via reductive amination. This strategy is one of the most powerful and reliable methods for amine synthesis in organic chemistry.[3][4]

The key disconnection is made at the C-N bond between the ethyl backbone and the methylamino group. This leads back to two primary starting materials:

-

2-Acetylthiazole: The ketone component that provides the thiazole ring and the ethyl backbone.[5]

-

Methylamine: The amine source.

The forward synthesis involves the condensation of 2-acetylthiazole with methylamine to form an intermediate imine (or the corresponding enamine), which is then reduced in situ to the desired secondary amine. Sodium borohydride (NaBH₄) or its milder derivatives like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for the reduction step, as they selectively reduce the iminium ion in the presence of the starting ketone.[3]

Synthetic Workflow and Experimental Protocol

The synthesis is performed as a one-pot reductive amination, which is efficient and minimizes the need to isolate the potentially unstable imine intermediate.

Caption: High-level workflow for the synthesis of the target amine.

Detailed Experimental Protocol: Reductive Amination

Materials:

-

2-Acetylthiazole (1.0 eq)

-

Methylamine (2.0-3.0 eq, typically as a solution in THF or Methanol)

-

Sodium Borohydride (NaBH₄) (1.5-2.0 eq)

-

Methanol (Anhydrous)

-

Acetic Acid (catalytic amount, ~0.1 eq)

-

Diethyl Ether or Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-acetylthiazole (1.0 eq) and dissolve it in anhydrous methanol. Cool the flask to 0 °C in an ice bath.

-

Rationale: Methanol is an excellent solvent for the reactants and the borohydride reducing agent.[6] Cooling the reaction helps to control the initial exothermic reaction upon adding the amine and the reducing agent.

-

-

Amine Addition: Slowly add the methylamine solution (2.0-3.0 eq) to the stirred solution of 2-acetylthiazole. Add a catalytic amount of acetic acid. Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours.

-

Rationale: An excess of the amine drives the equilibrium towards the formation of the iminium ion. The catalytic acid accelerates the condensation step.[6]

-

-

Reduction: Cool the reaction mixture back down to 0 °C. Add sodium borohydride (1.5-2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

-

Rationale: Portion-wise addition of NaBH₄ is crucial to manage the exothermic reaction and hydrogen gas evolution, preventing a dangerous runaway reaction.

-

-

Reaction Monitoring & Quench: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours or until TLC/LC-MS analysis indicates the consumption of the starting material. Carefully quench the reaction by slowly adding water at 0 °C to decompose any excess NaBH₄.

-

Workup and Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Partition the resulting residue between ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine.

-

Rationale: The bicarbonate wash removes any remaining acetic acid, and the brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the crude oil using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes containing a small percentage (e.g., 1%) of triethylamine to prevent the amine from streaking on the acidic silica gel.

Comprehensive Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized this compound.

Caption: A logical workflow for the analytical validation of the final product.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the target compound.[7]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Thiazole-H | ~7.70 | d | 1H | H on C4 of thiazole |

| Thiazole-H | ~7.25 | d | 1H | H on C5 of thiazole |

| CH | ~4.20 | q | 1H | Methine proton |

| NH | ~2.50 | br s | 1H | Amine proton |

| N-CH₃ | ~2.40 | s | 3H | Methyl group on N |

| CH-CH₃ | ~1.55 | d | 3H | Methyl group on ethyl |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C=N | ~172.0 | C2 of thiazole |

| C-H | ~142.5 | C4 of thiazole |

| C-H | ~118.0 | C5 of thiazole |

| CH | ~55.0 | Methine carbon |

| N-CH₃ | ~34.0 | Methyl carbon on N |

| CH-CH₃ | ~22.0 | Methyl carbon on ethyl |

Table 3: Mass Spectrometry and IR Data

| Technique | Expected Value | Interpretation |

| Mass Spec (ESI+) | m/z: 143.06 [M+H]⁺ | Confirms molecular weight (C₆H₁₀N₂S = 142.22 g/mol )[8] |

| FTIR Spectroscopy | ν (cm⁻¹): ~3300 (N-H), ~2970 (C-H), ~1600 (C=N) | Presence of key functional groups[7] |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound.

Table 4: Representative HPLC Method

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Result | A single major peak with >95% purity |

Safety, Handling, and Storage

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6] Handle all chemicals in a well-ventilated fume hood.

-

Handling: Methylamine is a volatile and corrosive gas/solution. Sodium borohydride reacts with water to produce flammable hydrogen gas. Perform the reaction with appropriate caution.

-

Storage: Store the final product, this compound, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) to prevent degradation.

Conclusion

This guide details a reliable and reproducible method for the synthesis of this compound via one-pot reductive amination. The causality-driven explanations for experimental choices, coupled with a comprehensive characterization workflow, provide researchers with a self-validating system for producing this valuable chemical intermediate. The protocols and data presented herein serve as a robust foundation for further exploration in drug discovery and development programs.

References

- A Comparative Spectroscopic Analysis of Thiazol-2-ylmethanamine and Its Analogs. Benchchem.

- Methyl[2-(1,3-thiazol-2-yl)ethyl]amine | 152483-10-8. Biosynth.

- Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017.

- Reductive Amination. YouTube. Published March 16, 2023.

- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.

- synthesis and biological evaluation of amide derivatives of thiazoles as anticancer agents. International Research Journal of Pharmacy. Published December 5, 2018.

- Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. PubMed. Published May 30, 2021.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biosynth.com [biosynth.com]

An In-depth Technical Guide to Methyl-(1-thiazol-2-yl-ethyl)-amine: Chemical Properties, Structure, and Therapeutic Potential

This guide provides a comprehensive technical overview of Methyl-(1-thiazol-2-yl-ethyl)-amine, a heterocyclic amine of significant interest to researchers and professionals in drug development. We will delve into its core chemical properties, structural features, plausible synthetic routes, and its potential applications within the pharmaceutical landscape, grounded in the established versatility of the thiazole scaffold.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] This structural motif is present in numerous FDA-approved drugs, including the anticancer agent Dasatinib and the antibiotic Sulfathiazole.[2][3][4][5] The unique electronic properties of the thiazole ring allow it to act as a versatile pharmacophore, engaging in various biological interactions and serving as a scaffold for the development of novel therapeutic agents.[1] Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[6][7][8] this compound, as a member of this important class of compounds, holds potential for exploration in various drug discovery programs.

Chemical Structure and Nomenclature

The chemical structure of this compound is characterized by a thiazole ring connected to an ethylamine backbone at position 2, with a methyl group on the amine nitrogen.

Systematic IUPAC Name: N-methyl-1-(1,3-thiazol-2-yl)ethan-1-amine

Molecular Formula: C₆H₁₀N₂S

Molecular Weight: 142.22 g/mol [9]

Canonical SMILES: CC(NC)C1=NC=CS1

InChI Key: BDUWTHZMQZVPFE-UHFFFAOYSA-N[9]

The structure features a chiral center at the carbon atom of the ethyl group attached to both the thiazole ring and the amine, meaning it can exist as two enantiomers (R and S). The biological activity of chiral molecules can differ significantly between enantiomers, a critical consideration in drug development.

Caption: Proposed two-step synthesis of N-methyl-1-(thiazol-2-yl)ethanamine.

Detailed Experimental Protocol

Part A: Synthesis of 2-Acetylthiazole

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 eq) in ethanol.

-

Slowly add chloroacetone (1.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-acetylthiazole.

Part B: Synthesis of N-methyl-1-(thiazol-2-yl)ethanamine

-

Dissolve 2-acetylthiazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add methylamine (1.1 eq, typically as a solution in THF or as a salt with subsequent addition of a non-nucleophilic base like triethylamine).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-methyl-1-(thiazol-2-yl)ethanamine.

Applications in Drug Discovery and Development

The thiazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities. [1]While specific biological data for N-methyl-1-(thiazol-2-yl)ethanamine is limited, its structural motifs suggest potential for various therapeutic applications.

-

Anticancer Agents: Many thiazole-containing compounds, such as Dasatinib and Tiazofurin, are known for their anticancer properties. [3][5]The thiazole ring can interact with various enzymatic targets involved in cancer progression.

-

Antimicrobial Agents: The thiazole nucleus is a key component of many antimicrobial drugs, including some cephalosporin antibiotics and sulfathiazole. [3][7]Derivatives of 2-aminothiazole have shown promising antibacterial and antifungal activities. [6]* Anti-inflammatory Activity: Several thiazole derivatives have been developed as anti-inflammatory agents, such as Fanetizole and Meloxicam. [2]* Central Nervous System (CNS) Activity: Thiazole-containing compounds have been investigated for their potential as anticonvulsant and neuroprotective agents. [1][8] The introduction of a chiral ethylamine side chain with N-methylation in this compound provides a scaffold for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties for various biological targets.

Conclusion

This compound is a chiral heterocyclic amine with a promising scaffold for drug discovery. While specific experimental data for this compound is sparse, its synthesis is achievable through established chemical methodologies. The rich history of the thiazole moiety in medicine suggests that this compound and its derivatives are valuable candidates for screening in various therapeutic areas, particularly in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Further research into the synthesis of its enantiomerically pure forms and comprehensive biological evaluation is warranted to fully elucidate its therapeutic potential.

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Marketed drugs containing thiazole ring. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

The drugs containing thiazole ring. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

The Role of Thiazole Derivatives in Modern Pharmaceuticals. (n.d.). Retrieved January 19, 2026, from [Link]

-

Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). PubMed. Retrieved January 19, 2026, from [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 19, 2026, from [Link]

-

Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2023). ACS Publications. Retrieved January 19, 2026, from [Link]

-

N-methyl-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Synthesis of 2,5‐disubstituted thiazoles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. (2018). PubMed. Retrieved January 19, 2026, from [Link]

-

N-Methyl-2-(1-methylethyl)-4-thiazolemethanamine. (n.d.). BuyersGuideChem. Retrieved January 19, 2026, from [Link]

-

N-ethyl-N-methyl-2-(1,3-thiazol-4-yl)ethanamine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved January 19, 2026, from [Link]

-

Bioactive (thiazol-2-yl)amine derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

-

1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine. (n.d.). Pharmaffiliates. Retrieved January 19, 2026, from [Link]

- N-Methyl-N'-2-([(2-dimethylaminomethyl)-4-thiazolyl]methylthio)ethyl 2-nitro-1,1-ethenediamine. (n.d.). Google Patents.

-

Chemical Properties of Ethanamine, N-methyl-. (n.d.). Cheméo. Retrieved January 19, 2026, from [Link]

-

proton NMR spectrum of N-methylethanamine (ethylmethylamine). (n.d.). Doc Brown's Chemistry. Retrieved January 19, 2026, from [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Retrieved January 19, 2026, from [Link]

-

efficient synthesis of some new 1,3,4-thiadiazole and thiazole derivatives via thiosemicarbazone. (2020). LOCKSS. Retrieved January 19, 2026, from [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2023). FABAD Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]

-

Thiazole derivatives: prospectives and biological applications. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Ethanamine, N-methyl-. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

-

Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-methyl-2-thiazol-2-yl-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Anticipated Biological Activity of Methyl-(1-thiazol-2-yl-ethyl)-amine

A Senior Application Scientist's Perspective on a Novel Thiazole Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel compound, Methyl-(1-thiazol-2-yl-ethyl)-amine. In the absence of direct empirical data for this specific molecule, this document leverages established knowledge of the vast and pharmacologically significant class of thiazole derivatives to project its likely properties and guide future research. By examining the structure-activity relationships of analogous compounds, we will explore potential therapeutic applications, propose synthetic pathways, and outline detailed experimental protocols for the validation of its biological profile. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this promising, yet uncharacterized, chemical entity.

Introduction: The Thiazole Scaffold - A Cornerstone of Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The structural versatility of the thiazole nucleus allows for extensive modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This has led to the successful development of numerous FDA-approved drugs containing this moiety. The subject of this guide, this compound, is a novel derivative whose biological potential remains to be elucidated. This document will, therefore, serve as a predictive framework to guide its scientific exploration.

Structural Analysis and Predicted Biological Profile

The structure of this compound suggests several avenues for biological interaction. The presence of the 2-aminothiazole core is a common feature in many biologically active compounds.[5] The ethyl-methyl-amine side chain introduces a chiral center and a basic nitrogen atom, which could be crucial for receptor binding or enzymatic interactions. Based on the extensive literature on thiazole derivatives, we can hypothesize the following potential activities:

-

Antimicrobial Activity: Thiazole derivatives have demonstrated significant efficacy against a wide range of bacteria and fungi.[6][7] The mechanism often involves the disruption of microbial cellular processes.

-

Anticancer Activity: Many thiazole-containing compounds exhibit potent cytotoxic effects against various cancer cell lines.[3][4][8] The proposed mechanisms are diverse and include the inhibition of kinases and disruption of microtubule formation.

-

Anti-inflammatory Effects: The thiazole scaffold is present in several anti-inflammatory agents.[9] These compounds often act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases.

It is imperative to note that these are projections based on structural analogy. Rigorous experimental validation is required to confirm any biological activity.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through established methods for the formation of the thiazole ring and subsequent modification of the side chain. The Hantzsch thiazole synthesis is a classic and versatile method for constructing the core heterocycle.[5]

A plausible synthetic route is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve 1-thiazol-2-yl-ethanone (1 equivalent) in a suitable solvent such as methanol.

-

Amine Addition: Add methylamine (1.2 equivalents) to the solution.

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.

-

Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

In Vitro Biological Activity Screening

To validate the predicted biological profile, a series of in vitro assays should be conducted. The following protocols provide a starting point for the initial screening of this compound.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

-

Preparation of Inoculum: Grow bacterial and fungal strains in their respective appropriate broth overnight. Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Cytotoxicity Assay

Objective: To assess the cytotoxic effect of the compound on various human cancer cell lines.

Methodology: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Sources

- 1. An Overview of the Synthesis, Therapeutic Potential and Patents of Thiazole Derivatives - Neliti [neliti.com]

- 2. researchgate.net [researchgate.net]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrevlett.com [chemrevlett.com]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to Identifying and Validating Therapeutic Targets of Methyl-(1-thiazol-2-yl-ethyl)-amine

Preamble: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring is a cornerstone in the architecture of numerous biologically active compounds.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile pharmacophore, underpinning the therapeutic efficacy of over 18 FDA-approved drugs and a multitude of experimental agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral properties.[2][3] The unique electronic and structural characteristics of the thiazole nucleus enable it to engage with a wide array of biological targets, making it a focal point in modern drug discovery and development.[4][5]

This guide provides a comprehensive framework for the systematic investigation of Methyl-(1-thiazol-2-yl-ethyl)-amine , a specific 2-substituted thiazole derivative. In the absence of direct preclinical data for this molecule, this document outlines a hypothesis-driven approach to elucidate its potential therapeutic targets. By leveraging structure-activity relationships from known bioactive thiazoles and employing a rigorous, multi-tiered experimental workflow, we can efficiently navigate the path from compound of interest to validated therapeutic target.

Structural Analysis and Hypothesis Generation

The starting point for our investigation is the chemical structure of this compound. Its core features include:

-

A 2-aminothiazole scaffold , a common motif in compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory activities.[2][3]

-

An ethyl-amine substituent at the 2-position, which can influence the molecule's polarity, basicity, and potential for hydrogen bonding with target proteins.

Given these structural elements, we can formulate several primary hypotheses regarding the potential therapeutic applications and molecular targets of this compound.

Hypothesis 1: Anticancer Activity via Kinase Inhibition

Numerous 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[3] The dysregulation of kinase activity is a hallmark of many cancers. Therefore, it is plausible that this compound could exert anticancer effects by targeting specific kinases.

Hypothesis 2: Antimicrobial Activity

The thiazole ring is a key component of several antimicrobial agents.[5][6][7] The 2-aminothiazole moiety, in particular, has been shown to be essential for the inhibition of bacterial DNA gyrase, a crucial enzyme for bacterial replication.[8] Thus, this compound may possess antibacterial or antifungal properties.

Hypothesis 3: Anti-inflammatory and Neuroprotective Activity

Thiazole-containing compounds have also been investigated for their anti-inflammatory and neuroprotective effects.[2][3] For instance, certain thiazolylhydrazone derivatives are selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[9] The structural features of this compound warrant an investigation into its potential modulation of inflammatory pathways or neurological targets.

A Phased Approach to Target Identification and Validation

To systematically test our hypotheses, a multi-phased experimental workflow is proposed. This approach is designed to progress from broad, high-throughput screening to more focused, in-depth validation studies.

Caption: A three-phased workflow for target identification and validation.

Detailed Experimental Protocols

Phase 1: Broad Spectrum Screening

-

Objective: To rapidly assess the biological activity of this compound across a diverse range of disease models.

-

Protocol:

-

Cancer Cell Line Panel: Screen the compound against a panel of 60-100 cancer cell lines representing various tumor types (e.g., NCI-60 panel).

-

Assay: Sulforhodamine B (SRB) or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Endpoint: GI50 (concentration for 50% growth inhibition).

-

-

Microbial Panel: Test for growth inhibition against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans).

-

Assay: Broth microdilution method.

-

Endpoint: Minimum Inhibitory Concentration (MIC).

-

-

-

Objective: To identify potential kinase targets.

-

Protocol:

-

Submit this compound for screening against a large panel of recombinant human kinases (e.g., >400 kinases).

-

Assay: Radiometric or fluorescence-based kinase activity assays.

-

Endpoint: Percent inhibition at a fixed compound concentration (e.g., 10 µM). Follow up with IC50 determination for hits.

-

Phase 2: Target Deconvolution and Initial Validation

-

Objective: To identify the direct binding partners of the compound in a cellular context.

-

Protocol:

-

Synthesize a derivative of this compound with a reactive group for immobilization on a solid support (e.g., NHS-activated sepharose beads).

-

Incubate the affinity matrix with cell lysates from a responsive cell line identified in Phase 1.

-

Wash away non-specifically bound proteins.

-

Elute specifically bound proteins.

-

Identify eluted proteins by mass spectrometry (LC-MS/MS).

-

-

Objective: To confirm direct inhibition of putative targets identified in kinase profiling or affinity-based methods.

-

Protocol:

-

Obtain recombinant target enzymes.

-

Perform dose-response inhibition assays with this compound.

-

Determine the IC50 value.

-

Conduct mechanism of action studies (e.g., determination of Ki and mode of inhibition).

-

-

Objective: To confirm target engagement in intact cells.

-

Protocol:

-

Treat intact cells with this compound or vehicle.

-

Heat the cells to a range of temperatures.

-

Lyse the cells and separate soluble and aggregated proteins by centrifugation.

-

Detect the amount of soluble target protein at each temperature by Western blotting or other quantitative methods.

-

A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

-

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Phase 3: In-depth Mechanistic and Preclinical Validation

-

Objective: To elucidate the downstream cellular effects of target engagement.

-

Protocol:

-

Signaling Pathway Analysis: Use techniques like Western blotting or phospho-specific antibody arrays to measure the phosphorylation status of downstream substrates of the validated target kinase.

-

Phenotypic Assays: Correlate target engagement with cellular phenotypes such as apoptosis (e.g., caspase-3/7 activity assay), cell cycle arrest (e.g., flow cytometry), or inhibition of microbial biofilm formation.

-

-

Objective: To assess the therapeutic potential in a living organism.

-

Protocol:

-

Cancer Models: Use xenograft or patient-derived xenograft (PDX) models in immunocompromised mice. Administer this compound and monitor tumor growth.

-

Infection Models: Use appropriate animal models of bacterial or fungal infection. Treat with the compound and assess survival or microbial burden.

-

-

Objective: To evaluate the drug-like properties of the compound.

-

Protocol:

-

Absorption: Assess permeability using Caco-2 cell assays.

-

Distribution: Determine plasma protein binding.

-

Metabolism: Evaluate metabolic stability in liver microsomes.

-

Excretion: Characterize major metabolites.

-

Toxicity: Perform in vitro cytotoxicity assays in non-cancerous cell lines and preliminary in vivo toxicity studies.

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate interpretation and decision-making.

Table 1: Example Data Summary for a Putative Kinase Inhibitor

| Parameter | Result |

| Target Kinase | Kinase X |

| In Vitro IC50 | 50 nM |

| CETSA Shift | 4.5 °C at 1 µM |

| Cellular IC50 (Growth) | 200 nM |

| In Vivo Efficacy (Xenograft) | 60% tumor growth inhibition at 50 mg/kg |

| MIC (S. aureus) | >100 µM |

Conclusion and Future Directions

This technical guide provides a robust and logical framework for the comprehensive evaluation of this compound as a potential therapeutic agent. By systematically progressing through the proposed phases of discovery, researchers can efficiently identify and validate its molecular targets, elucidate its mechanism of action, and build a strong foundation for further preclinical and clinical development. The versatility of the thiazole scaffold suggests that this investigation holds significant promise for uncovering novel therapeutic opportunities.[1][2][3]

References

-

Thiazole Ring—A Biologically Active Scaffold. PubMed Central. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. ResearchGate. [Link]

-

Ritanserin. Wikipedia. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PubMed Central. [Link]

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. SciForum. [Link]

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. ResearchGate. [Link]

-

4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. National Institutes of Health. [Link]

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. [Link]

-

Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. RSC Publishing. [Link]

-

A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Advanced Pharmacy Research. [Link]

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Screening of Methyl-(1-thiazol-2-yl-ethyl)-amine Derivatives: A Technical Guide

This guide provides a comprehensive overview of the in vitro screening methodologies for a promising class of small molecules: Methyl-(1-thiazol-2-yl-ethyl)-amine derivatives. The thiazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives are actively being investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols.

Introduction: The Rationale for Screening Thiazole Derivatives

The thiazole ring is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. Its derivatives have demonstrated a broad spectrum of activities, making them attractive candidates for drug discovery campaigns.[1][2][3] The initial step in realizing the therapeutic potential of novel this compound derivatives is a robust in vitro screening cascade. This process is designed to efficiently identify compounds with desired biological activity, elucidate their mechanism of action, and assess their initial safety profile before committing to more resource-intensive preclinical and clinical studies.[4]

Small-molecule drugs, due to their low molecular weight, can readily penetrate cells and modulate the function of intracellular proteins, thereby affecting molecular pathways.[5][6][7] The screening process for these compounds typically begins with broad, high-throughput assays to identify "hits" from a large chemical library, followed by more focused secondary and mechanistic studies to validate and characterize these initial findings.[5][6][8]

The Screening Cascade: A Multi-Step Approach to Hit Identification and Validation

The in vitro screening of this compound derivatives follows a logical progression from broad, high-throughput screening to more specific and detailed analyses. This tiered approach ensures that resources are focused on the most promising candidates.

Caption: A generalized workflow for the in vitro screening of small molecule libraries.

Primary Screening: Casting a Wide Net

The initial phase of a screening campaign involves testing a large library of this compound derivatives to identify compounds that exhibit a desired biological effect. This is typically accomplished through high-throughput screening (HTS), which allows for the rapid and automated testing of thousands of compounds.[4][8]

High-Throughput Screening (HTS) Assays

HTS can be broadly categorized into two types: biochemical (target-based) and cell-based (phenotypic) assays.[9]

-

Biochemical Assays: These assays are designed to measure the effect of a compound on a specific, purified biological target, such as an enzyme or receptor.[10] They are particularly useful when the molecular target of interest is known. For thiazole derivatives, which have been shown to inhibit various kinases, a kinase activity assay is a common choice.[8][11]

-

Cell-Based Assays: These assays measure the effect of a compound on a whole cell, providing a more physiologically relevant context.[9][12] They can be used to screen for compounds that induce a specific cellular phenotype, such as cell death in cancer cells, without prior knowledge of the molecular target.[13]

Experimental Protocol: High-Throughput Kinase Activity Assay (e.g., B-Raf V600E)

Protein kinases are a major class of drug targets, particularly in oncology.[8][14] The constitutively active B-Raf V600E mutant is a key driver in many melanomas.[15][16]

-

Reagent Preparation: Prepare assay buffer (e.g., 5x Kinase Buffer 1), ATP solution (e.g., 500 µM), and a suitable B-Raf substrate.[16]

-

Compound Plating: Dispense the library of this compound derivatives into a 96- or 384-well plate at a fixed concentration (e.g., 10 µM).

-

Enzyme and Substrate Addition: Prepare a master mix containing the B-Raf V600E enzyme and its substrate in the assay buffer. Add this mixture to the wells containing the compounds.[16]

-

Reaction Initiation: Add ATP to each well to start the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as luminescence-based assays (e.g., Kinase-Glo®), which measure the amount of ATP remaining in the well.[16][17] A decrease in signal indicates inhibition of the kinase.

-

Data Analysis: Calculate the percent inhibition for each compound relative to positive and negative controls.

Secondary and Selectivity Assays: From Hits to Leads

Compounds identified as "hits" in the primary screen require further validation to confirm their activity and assess their initial drug-like properties.

Dose-Response Studies and IC50 Determination

The potency of a hit compound is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). This is the concentration of the compound that produces 50% of its maximum inhibitory effect. These studies are crucial for ranking the potency of different derivatives.

Table 1: Hypothetical Dose-Response Data for Selected Thiazole Derivatives against B-Raf V600E

| Compound ID | IC50 (µM) |

| MTEA-001 | 0.57 |

| MTEA-002 | 1.23 |

| MTEA-003 | 8.91 |

| Sorafenib (Control) | 0.06 |

Cytotoxicity Assays

It is essential to determine whether the observed biological activity of a compound is due to a specific interaction with a target or simply a result of general toxicity. Cytotoxicity assays measure the effect of a compound on cell viability.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[18][19][20][21]

-

Cell Seeding: Plate a relevant cell line (e.g., a cancer cell line for an anti-cancer screen) in a 96-well plate and allow the cells to adhere overnight.[22]

-

Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).[22]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[19][21][22]

-

Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.[22] The amount of formazan produced is directly proportional to the number of viable cells.[19]

An alternative to the MTT assay is the XTT assay, which produces a water-soluble formazan product, simplifying the protocol by eliminating the solubilization step.[18][19][23]

Selectivity Profiling

A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target effects and potential toxicity.[14][24] Kinase inhibitor selectivity is often assessed by screening the compounds against a panel of other kinases.[14][24][25]

Table 2: Hypothetical Kinase Selectivity Profile for MTEA-001 (IC50 in µM)

| Kinase | IC50 (µM) |

| B-Raf V600E | 0.57 |

| EGFR | > 50 |

| VEGFR-2 | 15.2 |

| CDK2 | > 50 |

A compound with a significantly lower IC50 for the target kinase compared to other kinases is considered to have a good selectivity profile.

Mechanism of Action (MoA) Studies: Unraveling How a Compound Works

Once a lead candidate with good potency and selectivity has been identified, the next step is to understand its mechanism of action at a molecular level.[5][6][26][27]

Target Engagement and Signaling Pathway Analysis

For compounds believed to target a specific pathway, such as the MAPK/ERK pathway, it is important to confirm target engagement within a cellular context.[15]

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

A common method to assess the inhibition of this pathway is to measure the phosphorylation status of key downstream proteins, such as ERK.[28]

Experimental Protocol: Western Blot for Phospho-ERK

Western blotting can be used to detect the levels of phosphorylated ERK (p-ERK) relative to total ERK.[28] A decrease in the p-ERK/total ERK ratio upon treatment with a compound indicates inhibition of the upstream kinase (e.g., B-Raf).

-

Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[29]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading on the gel.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[28]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[28]

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[29][30]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).[28][30]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[28][30]

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured by an imaging system.[30]

-

Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and then re-probed with an antibody for total ERK to serve as a loading control.[28]

Conclusion

The in vitro screening of this compound derivatives is a critical and multifaceted process in the journey of drug discovery. By employing a systematic and logical screening cascade, from high-throughput primary assays to detailed mechanistic studies, researchers can effectively identify and characterize promising lead compounds for further development. The methodologies outlined in this guide provide a robust framework for the successful evaluation of this important class of molecules.

References

- Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC - NIH. (n.d.).

- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). Int J Mol Sci, 21(15), 5262.

- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).

- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - US.

- Cancer Cell-Based Assays. (n.d.). Charles River Laboratories.

- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. (n.d.). Benchchem.

- Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Bioinformatics, Oxford Academic.

- Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018). PNAS.

- Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - US.

- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). Int J Mol Sci, 21(15), 5262.

- Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.

- High-throughput screening for kinase inhibitors. (2005). Chembiochem, 6(3), 481-90.

- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed.

- Kinase Selectivity Panels. (n.d.). Reaction Biology.

- A quantitative analysis of kinase inhibitor selectivity. (2008). NATURE BIOTECHNOLOGY, 26(1).

- The role of cell-based assays for drug discovery. (2024). News-Medical.Net.

- B-RAF-V600E Cellular Phosphorylation Assay. (n.d.). Reaction Biology.

- Cell-Based Assays. (n.d.). Sigma-Aldrich.

- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central.

- Kinase Screening Assay Services. (n.d.). Reaction Biology.

- XTT Assay for Medical Device Cytotoxicity Assessment. (n.d.). Measurlabs.

- B-Raf(V600E) Kinase Assay Kit. (n.d.). BPS Bioscience.

- Novel synthetic lethality-based cellular assays for cancer drug discovery. (2025). Abstract 3157.

- MTT assay. (n.d.). Wikipedia.

- In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide. (n.d.). Benchchem.

- Application Notes and Protocols for Western Blot Analysis of p-ERK Following Erk-IN-7 Treatment. (n.d.). Benchchem.

- Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute.

- Phospho-ERK Assays. (2012). Assay Guidance Manual. NCBI Bookshelf - NIH.

- MTT assay protocol. (n.d.). Abcam.

- Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. (2023). Crestone, Inc.

- Mechanisms of Action in Small Molecules. (n.d.). SmallMolecules.com.

- BRAF (V600E) Kinase Assay Kit. (n.d.). BPS Bioscience.

- How different is western blot protocol for phosphorylated protein from regular western blot?. (2017). ResearchGate.

- Biological Screening of 5-(Furan-2-yl)thiazole Derivatives: A Technical Guide. (n.d.). Benchchem.

- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI.

- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (n.d.). PMC - PubMed Central.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.

- Clinical utility of a blood-based BRAF V600E mutation assay in melanoma - PMC - NIH. (n.d.).

- Western blot band for Erk and phopho(p)-Erk. (2012). ResearchGate.

- AmoyDxTM BRAF V600E Mutation Detection Kit. (n.d.). Bio SB.

- An Overview of Thiazole Derivatives and its Biological Activities. (2023).

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC - NIH. (n.d.).

- synthesis and biological evaluation of amide derivatives of thiazoles as anticancer agents. (2018).

- Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. news-medical.net [news-medical.net]

- 5. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. crestonepharma.com [crestonepharma.com]

- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. mdpi.com [mdpi.com]

- 12. criver.com [criver.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. MTT assay - Wikipedia [en.wikipedia.org]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. measurlabs.com [measurlabs.com]

- 24. academic.oup.com [academic.oup.com]

- 25. reactionbiology.com [reactionbiology.com]

- 26. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 27. SmallMolecules.com | Mechanisms of Action in Small Molecules - SmallMolecules.com [smallmolecules.com]

- 28. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Novel Thiazole-Based Compounds: A Case Study with Methyl-(1-thiazol-2-yl-ethyl)-amine

Foreword: The Thiazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in drug discovery.[1] Its unique electronic properties and ability to form multiple non-covalent interactions have made it a central component in a wide array of clinically vital therapeutics. From the anti-HIV agent Ritonavir to the potent tyrosine kinase inhibitor Dasatinib, the versatility of the thiazole moiety is well-documented.[2][3] Thiazole derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4]

This guide focuses on a novel investigational compound, Methyl-(1-thiazol-2-yl-ethyl)-amine . While specific mechanistic data for this exact molecule is not yet available in public literature, its structure places it firmly within the broadly bioactive class of 2-aminothiazole derivatives.[5][6] Therefore, this document serves as an in-depth technical framework for researchers, scientists, and drug development professionals. It outlines a logical, field-proven progression of studies designed to comprehensively elucidate the mechanism of action (MoA) of such a novel thiazole-based agent. We will use a hypothetical investigation into its potential as an anticancer agent to illustrate these principles, providing the causality behind experimental choices and self-validating protocols essential for robust scientific inquiry.

PART 1: The Mechanistic Landscape of Bioactive Thiazole Derivatives

The therapeutic success of thiazole-containing drugs stems from their ability to interact with a diverse set of biological targets. Understanding this landscape is crucial for forming rational hypotheses for a new chemical entity like this compound.

1.1. Key Therapeutic Areas and Established Mechanisms

-

Oncology: This is arguably the most prominent area for thiazole derivatives. The blockbuster drug Dasatinib , a 2-aminothiazole derivative, functions as a multi-targeted kinase inhibitor, potently inhibiting BCR-ABL and SRC family kinases, which are crucial drivers in certain leukemias.[7] Other anticancer thiazoles have been shown to induce apoptosis, disrupt tubulin polymerization, and inhibit key signaling pathways like PI3K/Akt/mTOR.[4]

-

Infectious Diseases: The thiazole ring is a key component in some antimicrobial agents. Their mechanisms can involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, or disruption of microbial cell wall integrity.[8]

-

Inflammatory Diseases: Certain thiazole derivatives exhibit anti-inflammatory effects by inhibiting enzymes involved in the production of inflammatory mediators, such as cyclooxygenases (COX) or lipoxygenases (LOX).[9][10]

1.2. Common Molecular Targets

A survey of the literature reveals several classes of proteins that are frequently targeted by thiazole-based compounds:

-

Protein Kinases: The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors and donors, making the scaffold ideal for fitting into the ATP-binding pocket of various kinases.[7]

-

Topoisomerases: Benzothiazole derivatives, in particular, have been identified as potent dual inhibitors of bacterial GyrB and ParE subunits, representing a promising avenue for new antibiotics.[8]

-

Enzymes in Metabolic Pathways: Thiazole derivatives can act as inhibitors of various enzymes, including those involved in eicosanoid metabolism.[9]

-

Nuclear Receptors: Some studies have explored thiazole derivatives as modulators of receptors like the Androgen Receptor (AR).[11]

This established precedent provides a logical starting point for investigating this compound. A rational initial hypothesis would be to screen for activity in oncology and infectious disease models, with a particular focus on kinase inhibition.

PART 2: A Step-by-Step Framework for MoA Elucidation

This section details a comprehensive, multi-stage workflow to systematically investigate the mechanism of action of a novel compound. Each protocol is designed to be self-validating, with built-in controls and logical progression.

Workflow for Mechanism of Action (MoA) Elucidation

Caption: A logical workflow for elucidating a compound's mechanism of action.

2.1. Phase 1: Initial Target Identification and Hypothesis Generation

The goal of this initial phase is to cast a wide net to identify the compound's primary biological effect and generate a testable hypothesis.

2.1.1. Experimental Protocol: Broad-Spectrum Phenotypic Screening

-

Objective: To identify which types of cells (e.g., cancer cell subtypes, bacterial species) are most sensitive to this compound.

-

Methodology (Example: NCI-60 Human Tumor Cell Line Screen):

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions ranging from 100 µM to 1 nM.

-

Cell Plating: Seed cells from the NCI-60 panel into 96-well plates at their predetermined optimal densities and allow them to adhere for 24 hours.

-

Treatment: Add the compound dilutions to the plates in quintuplicate. Include DMSO-only wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 48 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assay: Use a sulforhodamine B (SRB) assay to determine cell viability by measuring total protein content.

-

Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI50) for each cell line. Analyze the pattern of sensitivity across the different cancer types (e.g., leukemia, melanoma, colon).

-

-

Causality and Trustworthiness: A distinct pattern of activity (e.g., high potency against all leukemia cell lines but weak activity against colon cancer lines) provides a strong clue about the underlying mechanism. This broad screen validates that the compound has a biological effect and directs future, more focused studies.

2.1.2. Experimental Protocol: Target-Based Kinase Panel Screen

-

Objective: To determine if the compound directly inhibits the activity of a wide range of protein kinases, a common target class for thiazoles.[4]

-

Methodology (Commercial Kinase Profiling Service):

-

Compound Submission: Submit this compound to a reputable vendor (e.g., Eurofins, Reaction Biology) for screening against their comprehensive kinase panel (e.g., >400 kinases).

-

Assay Conditions: The screen is typically performed at a single high concentration (e.g., 1 or 10 µM) using radiometric (³³P-ATP) or fluorescence-based assays to measure kinase activity.

-

Data Output: The vendor will provide data as "% Inhibition" at the tested concentration for each kinase in the panel.

-

-

Causality and Trustworthiness: Identifying a small number of kinases that are strongly inhibited (>90%) provides direct, high-quality evidence for potential molecular targets. This approach is highly specific and provides a clear, testable hypothesis to validate in the next phase.

2.2. Phase 2: In Vitro Target Validation and Pathway Analysis

Assuming Phase 1 identified potent activity against breast cancer cell lines and strong inhibition of a specific kinase (e.g., a Receptor Tyrosine Kinase like EGFR), Phase 2 aims to confirm this interaction and map its downstream consequences.

2.2.1. Experimental Protocol: Biochemical IC50 Determination

-

Objective: To quantify the potency of the compound against the putative kinase target(s) identified in the panel screen.

-

Methodology (Example: EGFR Kinase Assay):

-

Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and a concentration gradient of this compound (e.g., 1 µM to 0.1 nM).

-

Initiation: Start the kinase reaction by adding ATP (at its Km concentration to ensure competitive binding dynamics can be observed).

-

Incubation: Allow the reaction to proceed for 30 minutes at 30°C.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. A common method is an ELISA-based assay using an anti-phosphotyrosine antibody.

-

Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Causality and Trustworthiness: A low nanomolar IC50 value confirms a potent, direct interaction between the compound and the enzyme. This is a critical validation step that links the phenotypic observation (cell death) to a specific molecular event.

Table 1: Hypothetical Biochemical Profiling Data

| Compound | Target Kinase | IC50 (nM) | Hill Slope |

| This compound | EGFR | 15.2 | -1.1 |

| This compound | SRC | 250.7 | -0.9 |

| This compound | AKT1 | >10,000 | N/A |

| Control (Gefitinib) | EGFR | 5.8 | -1.0 |

2.2.2. Experimental Protocol: Western Blot for Downstream Signaling

-

Objective: To determine if the inhibition of the target kinase in a cellular context leads to the expected decrease in downstream pathway signaling.

-

Methodology:

-

Cell Treatment: Seed a sensitive breast cancer cell line (e.g., MCF-7) and treat with varying concentrations of the compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

-

Stimulation: Stimulate the cells with EGF (Epidermal Growth Factor) for 15 minutes to activate the EGFR pathway.

-

Lysis: Harvest the cells and prepare protein lysates.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key signaling nodes: Phospho-EGFR (pEGFR), total EGFR, Phospho-Akt (pAkt), total Akt, and a loading control (e.g., GAPDH).

-

Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.

-

-

Causality and Trustworthiness: A dose-dependent decrease in the phosphorylation of EGFR and its downstream effector Akt, without affecting the total protein levels, provides strong evidence that the compound is engaging its target and inhibiting the specific signaling pathway within the cell.

Proposed EGFR Signaling Pathway Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway by the compound.

2.3. Phase 3: In Vivo Proof-of-Concept

The final stage is to determine if the compound's in vitro activity translates into efficacy in a living organism.

2.3.1. Experimental Protocol: Mouse Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant animal model.

-

Methodology:

-

Tumor Implantation: Subcutaneously implant cells from a sensitive breast cancer line (MCF-7) into the flank of immunodeficient mice (e.g., NSG mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Compound at 10 mg/kg, Compound at 30 mg/kg, Positive control).

-

Dosing: Administer the compound daily via an appropriate route (e.g., oral gavage).

-

Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.

-

Endpoint: At the end of the study (e.g., 21 days or when tumors in the control group reach a pre-defined size), euthanize the mice and excise the tumors.

-

-

Causality and Trustworthiness: A statistically significant reduction in tumor growth in the treated groups compared to the vehicle control demonstrates in vivo efficacy. This is the gold standard for preclinical proof-of-concept.

Table 2: Hypothetical In Vivo Efficacy Data (Xenograft Model)

| Treatment Group | Dose (mg/kg, PO, QD) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1250 ± 150 | - |

| This compound | 10 | 750 ± 110 | 40 |

| This compound | 30 | 400 ± 85 | 68 |

| Positive Control (e.g., Paclitaxel) | 10 | 350 ± 70 | 72 |

Conclusion

While the precise mechanism of action for this compound remains to be discovered, its chemical nature as a thiazole derivative places it in a class of compounds with immense therapeutic potential. The systematic, multi-phased approach outlined in this guide—progressing from broad phenotypic screening to specific target validation and finally to in vivo efficacy testing—provides a robust and reliable framework for its investigation. By combining unbiased screening with hypothesis-driven, mechanistic studies, researchers can rigorously define the compound's mode of action, paving the way for its potential development as a novel therapeutic agent. This logical progression ensures that each experimental choice is informed by prior data, building a cohesive and trustworthy scientific narrative.

References

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

-

The Role of Thiazole Derivatives in Modern Pharmaceuticals. (n.d.). Pharmaffiliates. [Link]

-

The Indispensable Role of Thiazole Derivatives in Modern Drug Development. (2025). Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). MDPI. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. [Link]

-

Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. (2013). PubMed. [Link]

-

SAR study of analogues 1, 2, and 3. (2023). ResearchGate. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). SpringerLink. [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2015). Acta Chimica Slovenica. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2025). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2020). MDPI. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). BMC Chemistry. [Link]

-

amine. (n.d.). PubChem. [Link]

-

PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. (2025). ACS Publications. [Link]

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019). ACS Publications. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. nbinno.com [nbinno.com]

- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 10. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Thiazole Scaffold: A Cornerstone in the Discovery of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Thiazole Ring